molecular formula C6H3BrN2 B023229 6-Bromo-2-pyridinecarbonitrile CAS No. 122918-25-6

6-Bromo-2-pyridinecarbonitrile

Cat. No. B023229
M. Wt: 183.01 g/mol
InChI Key: HNEBPTAKURBYRM-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Take up 2,6-dibromopyridine (0.500 g, 2.11 mmol) and CuCN (0.189 g, 2.11 mmol) in DMF (5.3 mL). Heat at 100° C. for 22 hours. Cool to room temperature. Add water (50 mL) and extract with ethyl acetate (3×100 mL). Wash the organic layer with brine (1×75 mL), dry over Na2SO4, filter and concentrate. Purify by flash chromatography, eluting with 15-40% ethyl acetate in hexanes to give the title compound (0.108 g, 30.0%): GC/MS, MS ES+ 182 (M−H)+, time 8.78 min, % of total 100%; TLC [silica gel 60 F254, 30% ethyl acetate in hexanes] Rf=0.29.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.189 g
Type
reactant
Reaction Step Two
Name
Quantity
5.3 mL
Type
solvent
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[C:9]([Cu])#[N:10]>CN(C=O)C>[Br:8][C:4]1[N:3]=[C:2]([C:9]#[N:10])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Two
Name
Quantity
0.189 g
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
Quantity
5.3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
Add water (50 mL) and extract with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
Wash the organic layer with brine (1×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by flash chromatography
WASH
Type
WASH
Details
eluting with 15-40% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.108 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.